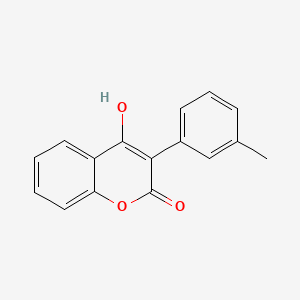

COUMARIN, 4-HYDROXY-3-(m-TOLYL)-

Description

Contextualization within the 4-Hydroxycoumarin (B602359) Chemical Class

The 4-hydroxycoumarin chemical class represents a significant group of compounds derived from coumarin (B35378), a natural substance first isolated from the tonka bean. While coumarin itself does not exhibit anticoagulant properties, its derivative, 4-hydroxycoumarin, is a crucial intermediate in the formation of the natural anticoagulant dicoumarol wikipedia.org. This discovery paved the way for the development of a major class of pharmaceuticals.

4-Hydroxycoumarins are chemically defined by the addition of a hydroxyl group at the 4-position of the coumarin structure. For anticoagulant activity, a large aromatic substituent is typically required at the 3-position wikipedia.org. These compounds function as vitamin K antagonists, inhibiting the enzyme vitamin K epoxide reductase, which is essential for the synthesis of various blood clotting factors wikipedia.org. This mechanism of action is the basis for their widespread use as anticoagulants in the treatment of conditions such as thrombophlebitis and pulmonary embolism nih.gov.

Significance of the Coumarin Scaffold in Research Chemistry

The coumarin scaffold, a benzopyrone structure, is a privileged motif in medicinal chemistry due to its presence in a vast number of natural products and synthetic compounds with a wide array of biological activities. The versatility of the coumarin nucleus allows for extensive chemical modifications, leading to the exploration of its therapeutic potential in numerous areas.

Beyond their well-known anticoagulant effects, coumarin derivatives have been investigated for a multitude of pharmacological properties, including:

Anticancer: Certain 3-arylcoumarins have shown potential in inhibiting the proliferation of cancer cells nih.gov.

Anti-inflammatory: The coumarin structure is a feature of various anti-inflammatory agents nih.gov.

Antibacterial and Antifungal: Research has demonstrated the antimicrobial properties of certain coumarin derivatives caymanchem.com.

Antiviral: The coumarin scaffold has been explored for its potential in developing antiviral therapies nih.gov.

Antioxidant: The phenolic nature of some coumarins contributes to their antioxidant activity nih.gov.

The ease of synthesis and the ability to introduce diverse functional groups onto the coumarin ring system make it an attractive starting point for the development of new therapeutic agents mdpi.com.

Rationale for Focused Investigation of 4-Hydroxy-3-(m-tolyl)coumarin

The focused investigation of 4-hydroxy-3-(m-tolyl)coumarin is driven by the broader scientific interest in understanding the structure-activity relationships (SAR) of 3-substituted 4-hydroxycoumarins. The nature and position of the substituent on the aryl ring at the 3-position can significantly influence the biological activity of the molecule.

The rationale for studying the meta-tolyl derivative, specifically, can be attributed to several factors:

Exploring Isomeric Effects: By comparing the biological activity of the meta-tolyl isomer with its ortho- and para-tolyl counterparts, researchers can gain insights into how the spatial arrangement of the methyl group on the phenyl ring affects the compound's interaction with biological targets.

Modulating Lipophilicity: The tolyl group, with its methyl substituent, alters the lipophilicity of the molecule compared to an unsubstituted phenyl group. This can impact the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its potential as a therapeutic agent.

Structure-Based Drug Design: Detailed studies of compounds like 4-hydroxy-3-(m-tolyl)coumarin contribute valuable data to computational models used in drug design. Understanding how subtle structural changes affect activity helps in the rational design of more potent and selective drug candidates.

Diversifying Biological Activity: While the primary focus for many 4-hydroxycoumarins has been on anticoagulation, the diverse activities of the broader coumarin class suggest that 3-aryl derivatives may possess other valuable pharmacological properties. Investigating a range of substitutions, including the m-tolyl group, is a strategy to uncover novel biological activities.

While specific, in-depth research solely focused on 4-hydroxy-3-(m-tolyl)coumarin is not extensively documented in publicly available literature, its study is a logical and necessary step in the systematic exploration of the chemical space around the 4-hydroxycoumarin scaffold.

Structure

2D Structure

3D Structure

Properties

CAS No. |

73791-17-0 |

|---|---|

Molecular Formula |

C16H12O3 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

4-hydroxy-3-(3-methylphenyl)chromen-2-one |

InChI |

InChI=1S/C16H12O3/c1-10-5-4-6-11(9-10)14-15(17)12-7-2-3-8-13(12)19-16(14)18/h2-9,17H,1H3 |

InChI Key |

FNRLJHYJDIQOIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 3 M Tolyl Coumarin and Its Analogues

Established Synthetic Routes to 4-Hydroxy-3-(m-tolyl)coumarin Core Structure

The synthesis of the 4-hydroxy-3-arylcoumarin framework, including the m-tolyl variant, can be achieved through several well-established and innovative methodologies. These methods offer varying degrees of efficiency, substrate scope, and reaction conditions.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. wikipedia.org It involves the reaction of an active hydrogen compound with a carbonyl group, typically an aldehyde or ketone, catalyzed by a weak base. wikipedia.org In the context of 4-hydroxy-3-arylcoumarin synthesis, this approach often involves the condensation of a salicylaldehyde (B1680747) derivative with a substituted acetic acid or its ester, followed by cyclization.

A common strategy involves a domino amination-Knoevenagel condensation. For instance, 4-chloro-3-formylcoumarin can react with a cyclic secondary amine and an active methylene (B1212753) compound like methyl cyanoacetate (B8463686) in a one-pot process to yield coumarin (B35378) analogues. nih.gov This metal-free, atom-economical approach provides a simple work-up procedure. nih.gov The reaction proceeds through an initial C-N coupling followed by an intramolecular Knoevenagel-type condensation. nih.gov

The choice of catalyst and reaction conditions can significantly influence the outcome and efficiency of the Knoevenagel condensation. While traditional methods often employ basic catalysts like piperidine, recent advancements have explored catalyst-free and water-mediated processes to align with the principles of green chemistry. rsc.orgresearchgate.net

| Reactants | Catalyst/Conditions | Product Type | Key Features |

|---|---|---|---|

| 4-chloro-3-formylcoumarin, cyclic secondary amine, methyl cyanoacetate | Metal-free, room temperature | Coumarin analogues | Domino amination-Knoevenagel condensation, atom-economical. nih.gov |

| Salicylaldehyde, substituted acetic acid/ester | Weak base (e.g., piperidine) | 4-hydroxy-3-arylcoumarin | Classic approach, involves subsequent cyclization. |

| Aldehyde/ketone, active methylene compound | Catalyst-free, water-mediated | α,β-unsaturated compounds | Green chemistry approach. rsc.org |

Pechmann Reaction Variations

The Pechmann condensation is a classical method for synthesizing coumarins by reacting a phenol (B47542) with a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions. wikipedia.org The reaction mechanism involves an initial esterification or transesterification, followed by an intramolecular cyclization and subsequent dehydration. wikipedia.org

For the synthesis of 4-hydroxycoumarins, variations of the Pechmann reaction are employed. One such approach involves the reaction of a phenol with malonic acid in the presence of a condensing agent like a mixture of anhydrous zinc chloride and phosphorus oxychloride. sciepub.com This method provides a direct route to the 4-hydroxycoumarin (B602359) core.

While the traditional Pechmann reaction is effective for many substrates, harsh conditions are sometimes required for simple phenols. wikipedia.org However, with highly activated phenols, the reaction can proceed under much milder conditions. wikipedia.org

| Phenolic Precursor | Carbonyl Compound | Catalyst/Conditions | Product Type | Key Features |

|---|---|---|---|---|

| Phenol | Malonic acid | Anhydrous ZnCl2, POCl3 | 4-hydroxycoumarin | Direct synthesis of the 4-hydroxycoumarin core. sciepub.com |

| Simple phenols | β-ketoester | Strong acid (e.g., H2SO4) | Coumarin | Harsh conditions may be required. wikipedia.org |

| Highly activated phenols (e.g., resorcinol) | β-ketoester | Milder acidic conditions | Substituted coumarin | Reaction proceeds under milder conditions. wikipedia.org |

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, have emerged as powerful tools in organic synthesis due to their high atom economy and operational simplicity. nih.gov

One-pot domino reactions, a subset of MCRs, involve sequential transformations where the subsequent reaction step occurs on the intermediate formed in the previous step without the need for isolation. A base-promoted one-pot four-component domino strategy has been developed to access multifunctionalized dihydropyridinones from aldehydes and ketones. nih.gov This concept can be extended to the synthesis of complex coumarin derivatives. For instance, a one-pot synthesis of pyrazolo[3,4-b]pyridin-6-ones has been achieved by reacting 5-aminopyrazoles with azlactones under solvent-free conditions. nih.gov

A significant advancement in MCRs is the use of ternary catalytic systems. An efficient palladium/amine/Brønsted acid ternary-catalytic multicomponent reaction has been reported for the rapid construction of substituted 4-hydroxycoumarin derivatives. rsc.orgrsc.orgresearchgate.net This method allows for the convergent assembly of two in situ generated active intermediates, leading to the formation of coumarin derivatives with adjacent quaternary and tertiary stereocenters in moderate to good yields. rsc.orgresearchgate.net The reaction proceeds under mild conditions and demonstrates a broad substrate scope. rsc.org

| MCR Strategy | Reactants | Catalyst/Conditions | Product Type | Key Features |

|---|---|---|---|---|

| One-Pot Domino Reaction | Aldehydes, ketones, Meldrum's acid, ammonium (B1175870) acetate | Base-promoted | Dihydropyridinones | [1+2+1+2] four-component domino cyclization. nih.gov |

| Ternary-Catalytic MCR | Alkynals, 4-hydroxycoumarin, diazoacetates, alcohols | Pd/amine/Brønsted acid | Substituted 4-hydroxycoumarins | Constructs adjacent quaternary and tertiary stereocenters. rsc.orgrsc.orgresearchgate.net |

Synthesis from Phenolic Precursors

The synthesis of 4-hydroxycoumarins can be achieved from various phenolic precursors through different cyclization strategies. A classic approach involves the condensation of o-hydroxyacetophenones with ethyl carbonate in the presence of metallic sodium, which provides 4-hydroxycoumarins in excellent yields. ias.ac.in

Another method involves the treatment of α-halocarboxylic acid esters of phenolic compounds with sodium or lithium telluride. scispace.com For example, the bromoacetate (B1195939) of salicylaldehyde can be cyclized to coumarin using this method. scispace.com This tellurium-triggered cyclization can also be applied to the synthesis of 4-hydroxycoumarins from the appropriate precursors. scispace.com

Furthermore, the reaction of phenols with malonic acid or its derivatives under specific conditions can lead to the formation of the 4-hydroxycoumarin ring system. sciepub.com For example, treating phenol with an equimolar proportion of malonic acid in the presence of anhydrous zinc chloride and phosphorus oxychloride yields 4-hydroxycoumarin. sciepub.com

| Phenolic Precursor | Reagent(s) | Conditions | Product | Key Features |

|---|---|---|---|---|

| o-hydroxyacetophenone | Ethyl carbonate, metallic sodium | - | 4-hydroxycoumarin | Excellent yields. ias.ac.in |

| Bromoacetate of salicylaldehyde | Sodium or lithium telluride | - | Coumarin | Tellurium-triggered cyclization. scispace.com |

| Phenol | Malonic acid, anhydrous ZnCl2, POCl3 | - | 4-hydroxycoumarin | Direct synthesis. sciepub.com |

Derivatization Strategies and Chemical Reactivity at Specific Positions

The core structure of 4-hydroxycoumarin presents distinct sites for chemical reactions, primarily the hydroxyl group at the C4 position and the nucleophilic carbon at the C3 position. This dual reactivity allows for selective derivatization to produce a wide range of functionalized molecules.

Acylation Reactions at the 3-Position (C-Acylation)

C-acylation at the 3-position of the 4-hydroxycoumarin ring is a key method for introducing acyl groups, leading to the formation of 3-acyl-4-hydroxycoumarins. researchgate.net This reaction typically proceeds by treating 4-hydroxycoumarin with an acyl chloride or anhydride (B1165640). The mechanism involves the initial formation of an alcoholate anion at the C4-hydroxyl group in a basic medium. sciepub.com This anion is in equilibrium with its mesomeric carbanion form, where the negative charge is localized on the C3 carbon, rendering it nucleophilic. sciepub.com This carbanion then attacks the electrophilic carbonyl carbon of the acylating agent.

Common bases used to facilitate this reaction include pyridine, piperidine, and triethylamine (B128534). sciepub.com For instance, the acylation of 4-hydroxycoumarin with long-chain acid chlorides has been effectively carried out using a catalytic amount of piperidine. arabjchem.org Similarly, 3-acetyl-4-hydroxycoumarin can be synthesized by reacting 4-hydroxycoumarin with acetic acid or acetic anhydride in the presence of phosphorus oxychloride as a catalyst. nih.gov

A notable transformation is the Fries-like rearrangement of O-acylated coumarins to their C-acylated counterparts. The O-acylation product, a 4-coumarinyl carboxylate, can be converted to the 3-acyl-4-hydroxycoumarin in the presence of potassium cyanide, which facilitates the migration of the acyl group from the oxygen at C4 to the carbon at C3. sciepub.com

Table 1: Examples of C-Acylation Reactions of 4-Hydroxycoumarin

| Acylating Agent | Catalyst/Reagent | Product | Reference |

|---|---|---|---|

| Long-chain acid chlorides | Piperidine | 3-Acyl-4-hydroxycoumarins | arabjchem.org |

| 10-Undecenoyl chloride | Pyridine, Piperidine | 3-(10'-Undecenoyl)chroman-2,4-dione | arabjchem.org |

| Acetic anhydride | Phosphorus oxychloride | 3-Acetyl-4-hydroxycoumarin | nih.gov |

Acylation Reactions at the 4-Position (O-Acylation)

O-acylation occurs at the hydroxyl group at the C4 position, yielding 4-coumarinyl carboxylates or enol esters. researchgate.netsciepub.com This reaction is typically achieved by reacting 4-hydroxycoumarin with acyl chlorides or acid anhydrides in a basic medium. sciepub.com For example, direct acetylation of 4-hydroxycoumarin with acetyl chloride in the presence of triethylamine in methylene chloride yields the corresponding 4-coumarinyl acetate. sciepub.com

The choice of reaction conditions can dictate the outcome between C- and O-acylation. O-acylation is often the initial kinetic product, which can then be rearranged to the more thermodynamically stable C-acyl derivative. sciepub.com Researchers have developed methods to selectively prepare O-acylated coumarins using microwave irradiation in the absence of a solvent, with sodium hydroxide (B78521) or copper salts facilitating the reaction. sciepub.com

Table 2: O-Acylation of 4-Hydroxycoumarin

| Acylating Agent | Conditions | Product | Reference |

|---|---|---|---|

| Acetyl chloride | Triethylamine, Methylene chloride | 4-Coumarinyl acetate | sciepub.com |

Michael Addition Reactions

The 4-hydroxycoumarin scaffold serves as an excellent nucleophile in Michael addition reactions, which is a crucial method for forming carbon-carbon bonds. thieme-connect.com This reaction involves the 1,4-addition of the 4-hydroxycoumarin carbanion (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). byjus.com

An efficient nickel-catalyzed Michael addition has been developed between 4-hydroxycoumarins and α,β-unsaturated 2-acyl imidazoles. thieme-connect.comthieme-connect.com Using a low loading (2 mol%) of nickel(II) trifluoromethanesulfonate (B1224126) (Ni(OTf)₂), a variety of 4-hydroxycoumarin derivatives were obtained in high yields under mild conditions. thieme-connect.com The synthesis of the widely used anticoagulant Warfarin (B611796) is a classic example of a Michael addition, involving the reaction of 4-hydroxycoumarin with benzylideneacetone. byjus.com

Asymmetric Michael additions have also been explored to produce chiral derivatives. Chiral bifunctional hydrogen-bonding catalysts, such as those based on thiourea (B124793) and squaramide motifs, have been successfully employed in the enantioselective Michael addition of 4-hydroxycoumarin to β-nitrostyrenes. acs.org

Table 3: Michael Addition Reactions Involving 4-Hydroxycoumarin

| Michael Acceptor | Catalyst | Product Type | Reference |

|---|---|---|---|

| α,β-Unsaturated 2-acyl imidazoles | Ni(OTf)₂ | 3-Substituted 4-hydroxycoumarin | thieme-connect.comthieme-connect.com |

| Benzylideneacetone | Base | Warfarin | byjus.com |

| β-Nitrostyrenes | Chiral squaramide catalyst | Enantiomerically enriched 3-substituted 4-hydroxycoumarins | acs.org |

Formation of Schiff Bases and Subsequent Cyclizations

Schiff bases, or imines, are readily synthesized from derivatives of 4-hydroxycoumarin, primarily from 3-acyl or 3-formyl-4-hydroxycoumarins. nih.govresearchgate.net These reactions involve the condensation of the carbonyl group at the 3-position with primary amines. For example, 3-acetyl-4-hydroxycoumarin reacts with butylamine (B146782) to form the corresponding Schiff base. nih.gov These Schiff bases often exist in the more stable keto-enamine tautomeric form, stabilized by an intramolecular hydrogen bond. nih.govresearchgate.net

These Schiff base intermediates are valuable precursors for the synthesis of more complex heterocyclic systems through subsequent cyclization reactions. For instance, the reaction of Schiff bases derived from 4-hydroxycoumarin with mercaptoacetic acid in refluxing dry benzene (B151609) leads to the formation of thiazolidinone rings fused to the coumarin structure. nih.gov Similarly, cyclization with maleic anhydride yields other novel heterocyclic coumarin derivatives. nih.gov

Table 4: Synthesis of Schiff Bases and Cyclized Products from 4-Hydroxycoumarin Derivatives

| Starting Material | Reagent(s) | Intermediate/Product | Reference |

|---|---|---|---|

| 3-Acetyl-4-hydroxycoumarin | Butylamine | Schiff Base (BHC) | nih.gov |

| 3-Formyl-4-hydroxycoumarin | Diamines | Mono- and diimine products | researchgate.net |

| Schiff Base (from acetohydrazide) | Mercaptoacetic acid | N-[4-Oxo-2-(o-tolyl)thiazolidin-3-yl)-2-(coumarin-4-yloxy]acetamide | nih.gov |

Introduction of Aminoalkyl and Amidoalkyl Substituents

The introduction of aminoalkyl and amidoalkyl groups at the C3 position of 4-hydroxycoumarin is a significant strategy for generating derivatives with diverse biological potential. researchgate.net These compounds are often synthesized via multicomponent reactions, such as the Mannich-type reaction. researchgate.net

This one-pot reaction typically involves the condensation of 4-hydroxycoumarin, an aldehyde (often an aromatic aldehyde), and an amine. Various catalysts, both homogeneous and heterogeneous, have been employed to promote this transformation under different conditions. For example, ceric ammonium nitrate (B79036) has been used as a catalyst for the synthesis of 3-substituted-4-hydroxycoumarins. researchgate.net Another approach involves a Mannich-type reaction between an aromatic aldehyde, piperazine, and 4-hydroxycoumarin under solvent-free conditions, catalyzed by a structured molten salt, to produce 3-aminoalkyl derivatives. researchgate.net

Catalytic and Green Chemistry Innovations in Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methodologies. In the context of 4-hydroxycoumarin synthesis and derivatization, several green chemistry approaches have been reported.

Ultrasound and microwave-assisted synthesis have emerged as powerful tools. srce.hr For example, the synthesis of biscoumarins from 4-hydroxycoumarin and various aldehydes has been achieved in high yields and short reaction times using molecular iodine as an inexpensive and efficient catalyst in ethanol (B145695), under both ultrasound and microwave irradiation. srce.hr Ultrasound-promoted reactions were found to be particularly suitable for this transformation. srce.hr

The use of novel catalytic systems is another area of innovation. Copper-catalyzed cascade reactions have been developed for the direct synthesis of alkylated 4-hydroxycoumarin derivatives from simple saturated ketones. rsc.org This method avoids the pre-functionalization of the starting materials and demonstrates excellent functional group tolerance. Additionally, nanoparticles have been explored as reusable and efficient catalysts for synthesizing coumarin derivatives. samipubco.com For instance, Fe₃O₄ magnetic nanoparticles have catalyzed the three-component reaction of 4-hydroxycoumarin, dialkyl acetylenedicarboxylates, and α-bromo ketones under solvent-free conditions. samipubco.com

Ionic liquids have also been utilized as green reaction media and catalysts. The synthesis of furocoumarins has been achieved in excellent yields using a basic ionic liquid, [C4C1im][OH], which facilitates a domino Knoevenagel condensation/Michael addition/heterocyclization sequence. taylorandfrancis.com These catalytic and green chemistry innovations offer significant advantages in terms of reduced waste, lower energy consumption, and operational simplicity for the synthesis of 4-hydroxy-3-(m-tolyl)coumarin and its analogues.

Metal-Catalyzed Coupling Reactions

Transition-metal catalysis is a cornerstone for the synthesis of 4-arylcoumarins, providing powerful methods for forming the crucial bond between the coumarin core and the aryl group. nih.gov These reactions often utilize activated coumarin intermediates or their precursors and couple them with aryl partners. nih.gov

Recent advancements have led to the development of multicomponent reactions that construct complex coumarin derivatives in a single step. For instance, a ternary catalytic system using a palladium complex ([PdCl(η3-C3H5)]2), an amine, and a Brønsted acid has been employed for the rapid construction of substituted 4-hydroxycoumarin derivatives. researchgate.net This approach allows for the convergent assembly of multiple components, including 4-hydroxycoumarin, aldehydes, and alcohols, to create derivatives with adjacent quaternary and tertiary stereocenters. researchgate.netrsc.org

Various metal halides, such as ZrCl₄, VCl₃, SnCl₄, and CuCl₂, have also been investigated as effective catalysts for Pechmann condensation reactions to produce 4-arylcoumarins under mild or solvent-free conditions. nih.gov These catalysts facilitate the reaction between phenols and β-ketoesters, a fundamental route to the coumarin skeleton. nih.gov

Table 1: Examples of Metal-Catalyzed Synthesis of Coumarin Analogues

Nanoparticle-Catalyzed Methods

The use of nanoparticles as catalysts represents a significant advancement in the synthesis of coumarin derivatives, offering high efficiency, reusability, and often milder reaction conditions. samipubco.com Various types of nanoparticles have been successfully employed.

For example, Fe₃O₄ magnetic nanoparticles (MNPs) have been used to catalyze the three-component reaction of 4-hydroxycoumarin, dialkyl acetylenedicarboxylates, and α-bromo ketones to synthesize oxocyclopenta[c]chromenes under solvent-free conditions at 70 °C. samipubco.com Similarly, Ni-NiO nanoparticles have proven effective as a magnetically separable catalyst for the three-component synthesis of coumarin-3-carbamides from 2-hydroxybenzaldehydes, amines, and diethyl malonate in ethanol. researchgate.net Biogenic ZnO nanoparticles have also been utilized in the synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives.

Table 2: Nanoparticle-Catalyzed Synthesis of Coumarin Analogues

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. nih.govnih.gov This technology has been widely applied to the synthesis of coumarin derivatives, including analogues of 4-hydroxy-3-(m-tolyl)coumarin.

A notable application is the synthesis of 4-aryl/alkylaminocoumarins by reacting 4-hydroxycoumarin with various amines under solvent-free microwave irradiation. researchgate.net This method provides the desired products in good to excellent yields (72-94%) in a matter of seconds. researchgate.net Similarly, a one-pot, three-component domino reaction of 4-hydroxycoumarin, phenylglyoxal, and 3-arylaminocyclopent-2-enone proceeds efficiently under microwave irradiation in ethanol at 100 °C, yielding 3-functionalized 4-hydroxycoumarins in as little as 30 minutes. nih.gov The synthesis of 4-methyl coumarin derivatives via the Pechmann reaction is also significantly enhanced by microwave assistance, especially when using heterogeneous catalysts like silica-functionalized-SO₃H or Amberlyst-15. mdpi.combohrium.com

Table 3: Microwave-Assisted Synthesis of 4-Hydroxycoumarin Analogues

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions are a key component of green chemistry, minimizing waste and often simplifying product purification. The synthesis of 4-hydroxycoumarin and its analogues has benefited greatly from this approach, which is frequently combined with microwave irradiation or specific catalysts.

A clean and convenient one-pot synthesis of 4-hydroxycoumarins involves the reaction of phenols with Meldrum's acid under solvent-free conditions at 90-100 °C, followed by cyclization with Eaton's reagent. tandfonline.comarabjchem.org This method produces an intermediate, 3-oxo-3-phenoxypropanoic acid, in high yield (92%), which is then converted to 4-hydroxycoumarin. arabjchem.org The only by-product, acetone, can be easily removed and collected. tandfonline.com

The synthesis of 4-aryl/alkylaminocoumarins from 4-hydroxycoumarin and amines is another prime example of a successful solvent-free method, especially when accelerated by microwaves. researchgate.net Similarly, the Pechmann condensation to form 4-methylcoumarin (B1582148) derivatives has been optimized under solvent-free conditions using heterogeneous acid catalysts like Amberlyst-15, achieving high yields. mdpi.com

Table 4: Solvent-Free Synthesis of Coumarin Analogues

Advanced Spectroscopic and Structural Characterization of 4 Hydroxy 3 M Tolyl Coumarin

Elucidation of Molecular Structure by Spectroscopic Techniques

The molecular structure of 4-hydroxy-3-(m-tolyl)coumarin has been investigated using a variety of spectroscopic methods. These techniques provide detailed information about the compound's atomic and molecular structure, as well as its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For coumarin (B35378) derivatives, ¹H and ¹³C NMR provide specific information about the hydrogen and carbon atoms within the molecule.

In a related study of a glycine-coumarin hybrid, the hydroxyl proton at the C-4 position of the coumarin moiety showed a broad singlet at a chemical shift of δ 16.44 ppm in the ¹H-NMR spectrum. researchgate.net This significant downfield shift is indicative of a strongly deshielded proton, likely due to intramolecular hydrogen bonding. researchgate.net For derivatives of 4-hydroxycoumarin (B602359), the signals for the aromatic protons of the coumarin ring typically appear in the range of δ 7.270–7.820 ppm. nih.gov The methyl group protons of a tolyl substituent would be expected to produce a singlet in the upfield region of the spectrum. nih.gov

The ¹³C NMR spectrum of coumarin derivatives provides insight into the carbon framework. The carbonyl carbon (C=O) of the lactone ring is typically observed at a downfield chemical shift. ceon.rs For instance, in an azine derivative of 4-hydroxycoumarin, the C-4 carbon with the hydroxyl group was found at δ 178.3 ppm, while the C-2 carbonyl carbon was at δ 161.3 ppm. ceon.rs The carbons of the tolyl group would have distinct signals, with the methyl carbon appearing at a high field.

Table 1: Representative NMR Data for 4-Hydroxycoumarin Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | 4-OH | ~16.44 |

| ¹H | Aromatic (Coumarin) | ~7.27-7.82 |

| ¹³C | C-4 (with OH) | ~178.3 |

| ¹³C | C-2 (C=O) | ~161.3 |

Note: The data presented are for related 4-hydroxycoumarin derivatives and provide an expected range for the title compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a 4-hydroxycoumarin derivative will show characteristic absorption bands.

A strong absorption band corresponding to the C=O stretching vibration of the lactone ring is a key feature, typically appearing in the range of 1695-1715 cm⁻¹. mdpi.com The O-H stretching vibration of the hydroxyl group is also prominent and can be observed as a broad band in the region of 3200-3400 cm⁻¹. ceon.rs The presence of the aromatic rings (both the coumarin nucleus and the tolyl group) will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. ceon.rs

Table 2: Characteristic IR Absorption Bands for 4-Hydroxycoumarin Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | ~3200-3400 (broad) |

| C-H (aromatic) | >3000 |

| C=O (lactone) | ~1695-1715 |

| C=C (aromatic) | ~1400-1600 |

Note: The data presented are for related 4-hydroxycoumarin derivatives and provide an expected range for the title compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Coumarin derivatives are known to be good UV absorbers. researchgate.net

Derivatives of 4-hydroxycoumarin typically exhibit strong UV absorption in the range of 280-380 nm. researchgate.net The substitution on the phenyl ring can influence the position and shape of the absorption maxima. researchgate.net Studies on similar compounds show absorption maxima around 270-320 nm. researchgate.net The electronic transitions are generally of the π to π* and n to π* type. nveo.org The solvent and the pH of the solution can also affect the spectral characteristics. researchgate.net

Table 3: Typical UV-Vis Absorption Maxima for 4-Hydroxycoumarin Derivatives

| Solvent | Absorption Maxima (λmax, nm) |

| Chloroform (B151607) | ~280-380 |

| Acetonitrile | ~280-380 |

Note: The data presented are for related 4-hydroxycoumarin derivatives and provide an expected range for the title compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For 4-hydroxy-3-(o-tolyl)coumarin, a related isomer, the monoisotopic mass is 252.078644 g/mol . epa.gov The mass spectrum of 4-hydroxycoumarin shows a prominent peak for the molecular ion [M-H]⁻ at m/z 161. nih.gov A common fragmentation pathway for coumarins involves the loss of a carbonyl group (CO). researchgate.net In the case of 4-hydroxy-3-(m-tolyl)coumarin, one would expect to observe the molecular ion peak and fragment ions corresponding to the loss of small molecules or radicals from the parent structure.

Tautomerism and Isomerism Considerations

Keto-Enol Tautomeric Equilibria in Solution and Solid State

Keto-enol tautomerism is a common phenomenon in 1,3-dicarbonyl compounds and their analogs, such as 4-hydroxycoumarins. libretexts.org This process involves the interconversion between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). libretexts.org

In the solid state and in solution, 4-hydroxycoumarin derivatives can exist in equilibrium between the 4-hydroxy-2H-chromen-2-one (enol) and the 2,4-chromanedione (keto) forms. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents on the coumarin ring. masterorganicchemistry.comnih.gov

Studies on related systems have shown that the enol form can be stabilized by intramolecular hydrogen bonding. nih.gov In some cases, both tautomers have been observed to coexist in the crystal structure, with one form being predominant. nih.gov The keto-enol tautomerism of coumarin derivatives can be investigated using techniques such as NMR spectroscopy, where distinct signals for the protons and carbons of each tautomer can be observed. nih.gov The solvent can have a significant impact; for example, non-polar solvents may favor the internally hydrogen-bonded enol form, while polar solvents can shift the equilibrium. masterorganicchemistry.com

Influence of Solvent Polarity on Tautomeric Preferences

The tautomeric equilibrium of 4-hydroxy-3-arylcoumarins, including the 4-hydroxy-3-(m-tolyl)-coumarin, is significantly influenced by the surrounding solvent environment. The polarity of the solvent plays a crucial role in determining the relative stability of the different tautomeric forms, primarily the keto and enol forms. This phenomenon can be systematically investigated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, which provide insights into the structural and electronic changes accompanying tautomerization.

In principle, the keto-enol tautomerism of 4-hydroxycoumarins is governed by a delicate balance of factors, including intramolecular hydrogen bonding and the interaction of the tautomers with solvent molecules. stackexchange.com Generally, non-polar solvents tend to favor the enol form, which can be stabilized by the formation of an intramolecular hydrogen bond between the 4-hydroxyl group and the carbonyl group of the coumarin core. stackexchange.commasterorganicchemistry.com Conversely, polar solvents can solvate the keto tautomer more effectively through dipole-dipole interactions and hydrogen bonding, thus shifting the equilibrium towards the keto form. stackexchange.comnumberanalytics.com

While specific experimental data for 4-hydroxy-3-(m-tolyl)-coumarin is not extensively detailed in the available research, studies on analogous 3-substituted-4-hydroxycoumarin derivatives provide a strong framework for understanding its behavior. cdnsciencepub.comresearchgate.netsrce.hr

Spectroscopic Evidence from Analogous Compounds

UV-Vis spectroscopy is a powerful tool to probe tautomeric equilibria. The different electronic arrangements of the keto and enol forms lead to distinct absorption spectra. For instance, studies on various 3-substituted 4-hydroxycoumarin derivatives in solvents of varying polarity, such as ethyl acetate, acetonitrile, and dimethyl sulfoxide (B87167), have demonstrated noticeable shifts in the absorption maxima. researchgate.netsrce.hr It is generally observed that the position of the long-wavelength absorption band is sensitive to both the nature of the substituent at the 3-position and the polarity of the solvent. researchgate.netsrce.hrresearchgate.net

For a hypothetical study on 4-hydroxy-3-(m-tolyl)-coumarin, one would expect to observe a shift in the UV-Vis absorption maximum as the solvent polarity is varied. The data could be presented as follows:

Table 1: Hypothetical UV-Vis Absorption Maxima (λmax) of 4-HYDROXY-3-(m-TOLYL)-COUMARIN in Solvents of Different Polarity

| Solvent | Polarity Index | λmax (nm) - Enol Form | λmax (nm) - Keto Form |

|---|---|---|---|

| n-Hexane | 0.1 | ~350 | - |

| Chloroform | 4.1 | ~345 | ~290 |

| Acetonitrile | 5.8 | ~340 | ~295 |

| Ethanol (B145695) | 4.3 | ~335 | ~300 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | - | ~305 |

Note: This table is illustrative and based on general trends observed for related compounds. The exact values would need to be determined experimentally.

NMR spectroscopy provides more definitive evidence for the existence and relative populations of tautomers. The chemical shifts of specific protons and carbons are highly sensitive to the electronic environment. In the enol form of a 4-hydroxycoumarin, the hydroxyl proton would typically appear as a sharp singlet at a downfield chemical shift due to intramolecular hydrogen bonding. In the keto form, this proton would be absent, and instead, signals corresponding to the protons at the 3-position would be observed.

A study of 4-hydroxycoumarin derivatives using NMR in different solvents like deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) would likely show a significant change in the spectrum. researchgate.netmdpi.com In a non-polar solvent like CDCl₃, the enol form is expected to be predominant. As the solvent polarity increases, for instance in DMSO-d₆, the equilibrium is expected to shift towards the more polar keto form. researchgate.net

Table 2: Expected ¹H NMR Chemical Shift Changes for Tautomers of 4-HYDROXY-3-(m-TOLYL)-COUMARIN in Different Solvents

| Solvent | Tautomer | 4-OH Proton (δ, ppm) | C3-H Proton (δ, ppm) | Aromatic Protons (δ, ppm) |

|---|---|---|---|---|

| CDCl₃ | Enol (major) | ~11-13 | - | ~7.0-8.0 |

| DMSO-d₆ | Keto (major) | - | ~4.5-5.5 | ~7.0-8.0 |

Note: This table is illustrative and based on general trends observed for related compounds. The exact chemical shifts would require experimental verification.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can also be used to predict the relative stabilities of the tautomers in different solvent environments, further corroborating the experimental findings. nih.govnih.gov These computational studies can provide valuable insights into the energetic differences between the tautomeric forms and the influence of solvent on their equilibrium.

Computational and Theoretical Investigations of 4 Hydroxy 3 M Tolyl Coumarin and Its Analogues

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods have been applied to the study of coumarin (B35378) derivatives, providing detailed information about their molecular and electronic characteristics. These computational approaches are crucial for predicting properties and explaining experimental observations.

Density Functional Theory (DFT) has emerged as a prominent and reliable method for investigating the properties of coumarin compounds. mdpi.comresearchgate.netresearchgate.netnih.gov This approach is favored for its balance of accuracy and computational efficiency, making it suitable for studying relatively large molecules. DFT methods, such as the popular B3LYP hybrid functional, are frequently used to explore the structural and electronic attributes of these compounds. mdpi.comresearchgate.netresearchgate.netnih.gov

DFT calculations are widely used to determine the most stable three-dimensional structures of coumarin derivatives through geometry optimization. researchgate.net For instance, in a study of 3-methoxycarbonyl-4-hydroxy coumarin, the geometry was optimized using the B3LYP/6–311++G(d,p) level of theory, and the results showed good agreement with experimental X-ray diffraction data. mdpi.com The average difference between the calculated and experimental bond lengths was less than ±0.02 Å, and for bond angles, it was less than ±1.1°, confirming the reliability of the computational model. mdpi.com

Conformational analysis, also performed using DFT, helps in understanding the spatial arrangement of atoms and identifying the most stable conformers. For N-acylhydrazones of coumarins, DFT calculations at the B3LYP/6-31G level were used to determine the energies of different geometrical isomers (Z/E) and amide conformers (syn/anti). nih.gov Similarly, conformational analysis of Mannich bases derived from hydroxycoumarins revealed the formation of stable six-membered rings through intramolecular hydrogen bonds, which was crucial in explaining their biological activity. nih.gov

Table 1: Comparison of Selected Theoretical and Experimental Geometric Parameters for 3-methoxycarbonyl-4-hydroxy coumarin Data derived from a study utilizing the B3LYP/6–311++G(d,p) level of theory. mdpi.com

| Parameter | Bond/Angle | Theoretical Value | Experimental Value (X-ray) |

| Bond Length | C2-O1 | 1.37 Å | 1.36 Å |

| C4-C10 | 1.45 Å | 1.44 Å | |

| C4-O3 | 1.33 Å | 1.32 Å | |

| Angle | O1-C2-C3 | 122.0° | 121.5° |

| C3-C4-C10 | 120.5° | 120.0° | |

| C4-C10-C5 | 119.8° | 119.2° |

Note: The table above is interactive and can be sorted by clicking on the column headers.

Theoretical vibrational frequency analysis is a key tool for interpreting and assigning experimental infrared (IR) and Raman spectra. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface. nveo.org

For coumarin analogues like 7-amino-4-trifluoromethyl coumarin, harmonic vibrational frequencies have been calculated using DFT (B3LYP) and Hartree-Fock (HF) methods. ias.ac.in While raw calculated frequencies are often higher than experimental values due to the neglect of anharmonicity, scaling factors are applied to achieve better agreement. ias.ac.in For example, the calculated C-CF3 stretching vibration for 7-amino-4-trifluoromethyl coumarin showed excellent agreement with experimental data after scaling. ias.ac.in In the study of 4-Hydroxy-3-nitrocoumarin, the computed vibrational wavenumbers were successfully aligned with experimental FT-IR and FT-Raman spectra. nveo.org

DFT calculations are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are valuable for confirming the structures of newly synthesized compounds and for assigning ambiguous signals in experimental spectra. nih.govresearchgate.net Studies on 3-cinnamoyl 4-hydroxycoumarin (B602359) derivatives and hydroxyl-substituted 4-chloromethyl coumarin derivatives have shown a good linear correlation between the experimental and theoretically calculated NMR data, obtained using methods like B3LYP/6-31+G*(d). researchgate.netnih.govresearchgate.net

To investigate the electronic absorption properties, such as those observed in UV-Visible spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mdpi.com TD-DFT calculations can predict the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in an experimental UV-Vis spectrum.

This methodology has been applied to various coumarin derivatives to understand their photophysical properties. nih.govmdpi.com For example, the UV absorption spectra for a 2-amino-4-hydroxy-6-(4-hydroxy-2-oxo-2H-chromen-3-yl)nicotinonitrile were computed using TD-DFT at the B3LYP/6-31+G(d) level in different solvents. mdpi.com Benchmark studies have confirmed that functionals like B3LYP, B3P86, and B3PW91 provide reliable predictions for the UV-Vis spectra of coumarin derivatives. researchgate.net The major electronic transitions observed for these compounds are typically assigned as π → π* transitions. nih.gov

Density Functional Theory (DFT) Studies

Electronic Structure and Reactivity Descriptors

DFT calculations provide access to key electronic properties that help in understanding the reactivity of molecules. These properties are often described by various reactivity descriptors derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.comnih.gov

For substituted di-(4-hydroxycoumarin)s, quantum chemical descriptors such as vertical ionization potential (I), electron affinity (A), electronegativity (χ), and chemical hardness (η) have been calculated. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity. For instance, among a series of pyridyl-substituted isomers, the hardness was found to increase in the order: ortho < meta < para derivative. researchgate.net Analysis of the molecular electrostatic potential (MEP) surface for compounds like 4-Hydroxy-3-nitrocoumarin helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions. nveo.org

Table 2: Calculated Electronic Properties for Selected Coumarin Analogues Data derived from various DFT studies. mdpi.comresearchgate.net

| Compound/Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Electronegativity (χ) (eV) | Hardness (η) (eV) |

| 3-methoxy-4-hydroxy coumarin mdpi.com | -0.25767 | -0.09207 | 0.1656 | - | - |

| Benzyl-di-(4-hydroxycoumarin) (bhc) researchgate.net | -7.52 (I) | -0.41 (A) | 7.11 | 3.97 | 3.56 |

| 3-pyridyl-di-(4-hydroxycoumarin) (m-pyhc) researchgate.net | -7.63 (I) | -0.51 (A) | 7.12 | 4.07 | 3.56 |

Note: For the di-hydroxycoumarin derivatives, HOMO and LUMO energies are represented by the calculated vertical ionization potential (I) and electron affinity (A), respectively. The table is interactive and can be sorted.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a critical tool in computational chemistry for predicting the reactivity and electronic properties of molecules. ajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the way a molecule interacts with other species. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. ajchem-a.comnih.gov A smaller energy gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In the study of coumarin derivatives, FMO analysis reveals insights into their bioactivity. For instance, analysis of 4-Hydroxy-3-nitrocoumarin showed that both HOMO and LUMO were primarily located over the entire molecule, indicating potential for charge transfer across the structure. nveo.org The energy gap is a key parameter; for the related compound Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate (ETP5C), a minimal HOMO-LUMO energy gap of 4.6255 eV was calculated, which suggests high reactivity towards biological receptors. nih.gov The investigation of various coumarin analogues demonstrates how substitutions on the coumarin ring influence the HOMO-LUMO energies and, consequently, their electronic and optical properties. ajchem-a.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate (ETP5C) | - | - | 4.6255 | nih.gov |

| 4-Hydroxy-3-nitrocoumarin | - | - | - | nveo.org |

Specific energy values for 4-Hydroxy-3-nitrocoumarin were not detailed in the provided search results, but the study confirmed the analysis was performed.

Mulliken Charge and Electrostatic Potential (ESP) Surface Distribution

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges within a molecule, providing a way to understand the distribution of electron density. researchgate.netbhu.ac.in This analysis, combined with the Molecular Electrostatic Potential (ESP) surface, helps to identify the nucleophilic and electrophilic sites of a molecule, which are crucial for predicting its interaction with biological targets. nih.govresearchgate.net

The ESP surface maps the electrostatic potential onto the electron density surface. Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential, colored blue, are electron-poor and prone to nucleophilic attack. bhu.ac.in

For coumarin analogues like 4-Hydroxy-3-nitrocoumarin, computational analyses have been performed to understand charge distribution. nveo.org In these systems, oxygen atoms consistently form the most electronegative sites. researchgate.net In a study of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, Mulliken analysis showed that all hydrogen atoms carried a positive charge, while specific carbon and oxygen atoms were identified as the most positive and negative centers, respectively. bhu.ac.in The ESP map for this molecule predicted that the positive potential is concentrated near the hydrogen atoms. bhu.ac.in This detailed charge mapping is essential for understanding non-covalent interactions, such as hydrogen bonding, with protein receptors. researchgate.net

| Feature | Description | Significance | Source |

| Mulliken Charges | Calculation of partial atomic charges on each atom in a molecule. | Identifies charge distribution and helps predict reactivity. | nveo.orgbhu.ac.in |

| ESP Surface | A 3D map of the electrostatic potential around a molecule. | Visually identifies electron-rich (nucleophilic, red) and electron-poor (electrophilic, blue) regions. | nveo.orgresearchgate.netbhu.ac.in |

| Electronegative Sites | Typically located on oxygen and nitrogen atoms in coumarin structures. | Act as hydrogen bond acceptors in ligand-protein interactions. | researchgate.net |

| Electropositive Sites | Often found around hydrogen atoms, particularly those of hydroxyl groups. | Act as hydrogen bond donors. | bhu.ac.in |

Intramolecular Charge Transfer (ICT) Processes

Intramolecular Charge Transfer (ICT) is a phenomenon where electrons are redistributed within a single molecule, typically from an electron-donating group to an electron-accepting group through a π-conjugated system. researchgate.net This process is fundamental to the electronic and photophysical properties of many organic molecules, including coumarin derivatives.

The presence of both electron-donating and electron-withdrawing substituents on the coumarin scaffold facilitates ICT. For example, in 7-dialkylaminocoumarins, the electron-donating amino group at the 7-position and the electron-withdrawing carbonyl group of the lactone ring create a "push-pull" system that gives rise to their characteristic fluorescence behavior. researchgate.net Similarly, a study of 4-Hydroxy-3-nitrocoumarin corroborated its bioactivity by showcasing ICT from the methyl group to the nitro group. nveo.org The efficiency of ICT can significantly impact a molecule's properties, including its absorption and emission spectra, dipole moment, and nonlinear optical activity, all of which are relevant to its potential applications in materials science and pharmacology.

Molecular Modeling and Simulation Approaches

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target protein. nveo.orgmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. mdpi.com

Numerous studies have employed molecular docking to investigate the potential of coumarin derivatives, including analogues of 4-hydroxy-3-(m-tolyl)coumarin, against a wide range of biological targets. These studies highlight the versatility of the coumarin scaffold in interacting with different proteins.

Anticancer Targets: A hybrid molecule containing a 3-m-tolyl substituent was docked into the epidermal growth factor receptor (EGFR), a key target in cancer therapy, to clarify the structure-activity relationship. nih.gov Other docking studies have evaluated coumarins against human epidermal growth factor receptors (HER-2, HER-3) and vascular endothelial growth factor receptors (VEGFR-2, VEGFR-3), identifying several derivatives with strong binding affinities. researchgate.net

Antibacterial Targets: To understand their antibacterial mechanism, a series of 3-arylcoumarins were docked against Staphylococcus aureus tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase, revealing potential binding modes. mdpi.com

Neurodegenerative Disease Targets: Coumarin-based compounds have been docked against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. These studies have identified potent inhibitors, with some derivatives showing dual binding site interactions. nih.gov

These docking studies consistently demonstrate that the hydroxyl and phenyl groups on the coumarin scaffold are crucial for modulating activity and forming key interactions within the protein's active site. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic-level movements of the protein and ligand over time, providing critical insights into the stability of the docked pose, the flexibility of the binding pocket, and the role of solvent molecules.

Following a promising docking result, MD simulations are often performed to validate the interaction. For instance, after docking a coumarin derivative into a target like EGFR nih.gov, an MD simulation would be the next logical step. The simulation would assess whether the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained over a period of nanoseconds. This analysis helps to confirm the stability of the complex and provides a more accurate estimation of the binding free energy. While specific MD simulation data for 4-hydroxy-3-(m-tolyl)coumarin was not found in the provided search results, this technique remains a standard and essential procedure for validating the dynamic behavior and stability of any proposed ligand-protein complex in modern computational drug design.

Ligand-Protein Interaction Energetics and Mechanisms

The mechanism of action and binding strength of a ligand are governed by the specific non-covalent interactions it forms with its protein target. Molecular docking and subsequent analyses elucidate these interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

Studies on coumarin analogues reveal recurring interaction patterns that are key to their biological activity.

Hydrogen Bonding: The hydroxyl group at the 4-position of the coumarin ring is a common hydrogen bond donor and acceptor, frequently interacting with polar residues in the active site.

Hydrophobic and π-π Interactions: The aromatic rings of the coumarin scaffold and the 3-aryl substituent (such as the m-tolyl group) are crucial for establishing hydrophobic and π-π stacking interactions with nonpolar and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.

In a study of coumarin-furo[2,3-d]pyrimidone hybrids targeting EGFR, docking simulations predicted direct binding within the receptor, with specific interactions leading to significant inhibitory activity. nih.gov Similarly, docking of coumarin-3-carboxamides into acetylcholinesterase revealed a dual binding mode, where the ligand simultaneously interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, explaining its potent inhibitory effect. nih.gov The binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (IC₅₀), quantifies the strength of these interactions.

| Coumarin Derivative Class | Protein Target | Binding Affinity/Potency | Key Interaction Mechanism | Source |

| Coumarin–furo[2,3-d]pyrimidone hybrid | EGFR | IC₅₀ = 1.53 µM | Direct binding to the enzyme's active site. | nih.gov |

| Coumarin-3-carboxamide hybrid | Acetylcholinesterase (AChE) | IC₅₀ = 0.3 nM | Dual binding site interaction (CAS and PAS). | nih.gov |

| 5,7-Dihydroxy-3-phenylcoumarin | S. aureus enzymes | MIC = 11 µg/mL | Potential binding to tyrosyl-tRNA synthetase or topoisomerase II DNA gyrase. | mdpi.com |

| Glycycoumarin, Licocoumarin A, etc. | HER-2, VEGFR-2 | Lowest binding affinity among tested compounds | Interaction with growth factor receptors. | researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Hydroxy 3 M Tolyl Coumarin Derivatives

Identification of Key Structural Features Influencing Bioactivity (In Vitro Focus)

The bioactivity of 4-hydroxy-3-(m-tolyl)coumarin and its analogues is determined by the interplay of several key structural components: the substituent at the 3-position, the 4-hydroxy group, and any substituents on the coumarin's aromatic ring.

The nature of the substituent at the C3 position of the 4-hydroxycoumarin (B602359) scaffold is a critical determinant of biological activity. nih.gov The introduction of a large, lipophilic group at this position is a common feature of many potent anticoagulant 4-hydroxycoumarin derivatives.

Research on various 3-substituted 4-hydroxycoumarins has demonstrated a wide range of biological activities, including anticoagulant, anticancer, antibacterial, and anti-inflammatory effects. nih.govnih.gov For instance, the presence of a 3-aryl substituent is a known feature of some compounds with antioxidant properties. areeo.ac.ir

In the context of anticancer activity, derivatives with different substitutions at the C3 position have shown potent inhibitory effects. For example, certain 3-substituted-4-hydroxycoumarin derivatives have exhibited significant activity against various human tumor cell lines. nih.gov The specific nature of the substituent, whether it is an aryl group like m-tolyl, an acyl group, or an alkyl chain, can dramatically alter the compound's biological profile. For instance, some 3-acyl-4-hydroxycoumarin derivatives have been investigated for their antimicrobial activities. ijpbs.com

The following table summarizes the influence of different C3 substituents on the bioactivity of 4-hydroxycoumarin derivatives based on various studies.

| C3 Substituent Type | Example Substituent(s) | Observed Bioactivity | Reference(s) |

| Aryl | m-Tolyl, Phenyl | Anticoagulant, Antioxidant, Anticancer | nih.govnih.govareeo.ac.ir |

| Acyl | Acetyl | Antimicrobial | ijpbs.com |

| Alkyl | Varied alkyl chains | Anticancer | nih.gov |

| Aminoalkyl/Amidoalkyl | Benzylamino, Piperazinyl | Acetylcholinesterase Inhibition | researchgate.net |

The 4-hydroxy group is a cornerstone of the bioactivity of this class of compounds. It exists in tautomeric equilibrium with the 2-hydroxy-4-keto form, which influences its chemical reactivity and biological interactions. nih.gov This hydroxyl group is crucial for the anticoagulant activity of warfarin (B611796) and related compounds, as it is believed to be involved in the binding to the target enzyme, VKOR. nih.gov

Modification or replacement of the 4-hydroxy group generally leads to a significant decrease or complete loss of anticoagulant activity, highlighting its essential role. areeo.ac.ir For instance, methylation of the 4-hydroxy group can diminish the compound's biological effect. nih.gov Studies have shown that this hydroxyl group can participate in crucial hydrogen bonding interactions within the active site of target enzymes. areeo.ac.ir

The acidic nature of the 4-hydroxy group also means that at physiological pH, the molecule can exist as an anion, which can be important for its interaction with biological macromolecules.

Substituents on the benzopyran ring of the coumarin (B35378) scaffold can further modulate the biological activity of 4-hydroxy-3-(m-tolyl)coumarin derivatives. The electronic properties (electron-donating or electron-withdrawing) and the position of these substituents can influence the molecule's potency and selectivity.

For example, in the context of anticoagulant activity, the introduction of a chlorine atom at the para-position of a 3-aryl ring was found to result in potent activity. nih.gov Conversely, the presence of a nitro group at the same position led to less active compounds. nih.gov

In studies of Mcl-1 inhibitors for cancer treatment, it was found that a catechol (dihydroxy) group on the coumarin ring was a key feature for inhibitory activity, and methylation of this group decreased activity. nih.gov Furthermore, the introduction of a hydrophobic, electron-withdrawing group at the C4 position of 6,7-dihydroxycoumarin enhanced its Mcl-1 inhibitory capacity. nih.gov

The following table provides examples of how aromatic ring substituents can affect the bioactivity of 4-hydroxycoumarin derivatives.

| Ring Position | Substituent | Effect on Bioactivity | Reference(s) |

| 3-Aryl (para) | Chlorine | Increased anticoagulant activity | nih.gov |

| 3-Aryl (para) | Nitro | Decreased anticoagulant activity | nih.gov |

| 6,7-positions | Dihydroxy (Catechol) | Key for Mcl-1 inhibition | nih.gov |

| 4-position | Hydrophobic, electron-withdrawing group | Enhanced Mcl-1 inhibition | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.gov These models use statistical approaches, such as multiple linear regression (MLR), to develop mathematical equations that can predict the activity of new, untested compounds. nih.govbas.bg

For coumarin derivatives, QSAR models have been developed to predict various biological activities, including anticancer and enzyme inhibitory effects. nih.govnih.gov These models typically use a range of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic properties, hydrophobicity, and steric features.

Data Set Compilation : Assembling a series of 4-hydroxy-3-(m-tolyl)coumarin analogues with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation : Calculating a wide range of molecular descriptors for each compound in the series.

Model Development : Using statistical methods to identify the descriptors that best correlate with the observed biological activity and to build a predictive model.

Model Validation : Rigorously testing the model's predictive power using internal and external validation techniques.

The resulting QSAR model could provide valuable insights into which structural properties of 4-hydroxy-3-(m-tolyl)coumarin derivatives are most important for their bioactivity and guide the design of more potent analogues.

Rational Design Strategies for Enhanced Specificity and Potency

The insights gained from SAR and QSAR studies provide a foundation for the rational design of new 4-hydroxy-3-(m-tolyl)coumarin derivatives with improved therapeutic profiles. The goal is to enhance the desired biological activity while minimizing off-target effects.

Key strategies for the rational design of these compounds include:

Modification of the 3-Aryl Substituent : Based on SAR data, the tolyl group can be further substituted to optimize interactions with the target's binding pocket. For example, introducing electron-withdrawing or electron-donating groups at specific positions on the tolyl ring could enhance potency.

Bioisosteric Replacement : Replacing the tolyl group with other chemical moieties that have similar steric and electronic properties (bioisosteres) could lead to compounds with improved activity or pharmacokinetic properties.

Introduction of Specific Functional Groups : Adding functional groups that can form specific interactions, such as hydrogen bonds or salt bridges, with the target protein can significantly increase binding affinity and selectivity. For instance, the strategic placement of hydroxyl or amino groups could be explored.

Conformational Restriction : Modifying the molecule to restrict its conformational flexibility can lock it into a bioactive conformation, leading to higher potency. This could be achieved by introducing cyclic structures or other rigidifying elements.

By systematically applying these design principles, it is possible to develop novel 4-hydroxy-3-(m-tolyl)coumarin derivatives with optimized therapeutic potential for various applications, from anticoagulation to cancer therapy.

Molecular Mechanisms of Action in Biological Systems Non Clinical Investigations

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Isoform Inhibition (e.g., hCA I, II, IX, XII)

Coumarins have emerged as a unique class of carbonic anhydrase inhibitors. nih.gov Unlike classical sulfonamide inhibitors, coumarins are considered "prodrug inhibitors". nih.gov Their mechanism of action involves the hydrolysis of the coumarin's lactone ring, a reaction catalyzed by the esterase activity of the carbonic anhydrase enzyme itself. This hydrolysis yields a 2-hydroxy-cinnamic acid derivative, which is the active inhibitory molecule. nih.govnih.gov This active metabolite then binds to the entrance of the enzyme's active site, blocking the access of the substrate, carbon dioxide. nih.gov

Studies on various 4-hydroxycoumarin (B602359) derivatives have shown inhibitory activity against different human (h) carbonic anhydrase isoforms, including hCA I, II, IX, and XII. nih.govscielo.br For instance, certain 4-hydroxycoumarin derivatives have demonstrated inhibition of hCA II. scielo.brresearchgate.netbvsalud.org However, specific inhibitory data for 4-hydroxy-3-(m-tolyl)coumarin against any CA isoform has not been detailed in the reviewed literature. The inhibitory potential and isoform selectivity of 4-hydroxy-3-(m-tolyl)coumarin would likely depend on the electronic and steric properties of the m-tolyl substituent.

Table 1: Carbonic Anhydrase II Inhibition by Selected 4-Hydroxycoumarin Derivatives

| Compound | IC50 (µM) | Percent Inhibition (%) | Reference |

|---|---|---|---|

| Derivative 1 | 263 | 63 | scielo.br |

| Derivative 2 | 456 | 54 | scielo.br |

| Acetazolamide (Standard) | 0.5 | 84 | scielo.br |

Note: The specific structures of "Derivative 1" and "Derivative 2" are detailed in the cited reference. Data for 4-hydroxy-3-(m-tolyl)coumarin is not available.

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-A, MAO-B)

The coumarin (B35378) scaffold is a recognized pharmacophore for the inhibition of monoamine oxidases (MAO), which are key enzymes in the metabolism of neurotransmitters. nih.govscispace.comscienceopen.comnih.govmdpi.com Numerous studies have highlighted that 3-phenylcoumarin (B1362560) derivatives are potent and often selective inhibitors of MAO-B. nih.govscispace.comscienceopen.com

Research comparing 3-phenylcoumarins to their 4-hydroxylated counterparts has suggested that the absence of the 4-hydroxy group can lead to enhanced MAO-B inhibitory activity. nih.gov Nevertheless, the substitution pattern on the 3-phenyl ring plays a crucial role in determining the inhibitory potency and selectivity. nih.gov Specifically, substitutions at the meta and para positions of the 3-phenyl ring have been found to be favorable for MAO-B inhibition. nih.gov This suggests that the m-tolyl group in 4-hydroxy-3-(m-tolyl)coumarin could contribute to MAO inhibitory activity. While a wide array of coumarin derivatives have been evaluated, specific IC50 values for 4-hydroxy-3-(m-tolyl)coumarin against MAO-A and MAO-B are not reported in the available literature.

Table 2: MAO-B Inhibition by a Selected 3-Arylcoumarin Derivative

| Compound | IC50 (µM) | Target | Reference |

|---|---|---|---|

| 6-Chloro-3-(3'-methoxyphenyl)coumarin | 0.001 | MAO-B | nih.gov |

| R-(-)-deprenyl hydrochloride (Reference) | - | MAO-B | nih.gov |

Note: This table presents data for a related 3-arylcoumarin to illustrate the potential potency of this class of compounds. Data for 4-hydroxy-3-(m-tolyl)coumarin is not available.

Myosin ATPase Inhibition

Recent research has identified derivatives of 4-hydroxycoumarin as inhibitors of myosin ATPase. nih.gov Myosins are motor proteins essential for muscle contraction, and their ATPase activity provides the energy for this process. nih.gov Studies on a series of 4-hydroxycoumarin imines have demonstrated inhibitory effects on class II myosins, including skeletal and cardiac isoforms. nih.gov The core 4-hydroxycoumarin structure is crucial for this activity, with modifications at the 3-position influencing potency and selectivity. nih.gov While these findings point to the potential of the 4-hydroxycoumarin scaffold in modulating myosin function, no specific data on the myosin ATPase inhibitory activity of 4-hydroxy-3-(m-tolyl)coumarin has been found.

Table 3: Myosin II ATPase Inhibition by a 4-Hydroxycoumarin Analog

| Compound | Skeletal Myosin IC50 (µM) | Cardiac Myosin IC50 (µM) | Reference |

|---|---|---|---|

| BHC* | 2.1 ± 0.8 | - | nih.gov |

BHC: (3-(N-butylethanimidoyl)ethyl)-4-hydroxy-2H-chromen-2-one. Data for 4-hydroxy-3-(m-tolyl)coumarin is not available.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria. nih.govnih.gov Several classes of coumarin derivatives have been investigated as potential urease inhibitors. scielo.brbvsalud.orgnih.govnih.gov These studies have typically involved more complex coumarin structures, such as those incorporating Schiff bases or other heterocyclic moieties. nih.govnih.gov While 4-hydroxycoumarin itself is a versatile starting material for the synthesis of various heterocyclic compounds, the direct urease inhibitory activity of 4-hydroxy-3-(m-tolyl)coumarin has not been reported. nih.gov

Table 4: Urease Inhibition by Selected Coumarin Derivatives

| Compound | IC50 (µM) | Percent Inhibition (%) | Reference |

|---|---|---|---|

| Compound 3a* | 0.412 | 64.0 | nih.govnih.gov |

| Compound 5a** | 0.322 | 77.7 | nih.govnih.gov |

| Thiourea (B124793) (Standard) | 0.14 | 82 | nih.govnih.gov |

*Compound 3a: (E)-4-(3-nitrobenzylideneamino)-2H-chromen-2-one. *Compound 5a: A different coumarin derivative detailed in the cited references. Data for 4-hydroxy-3-(m-tolyl)coumarin is not available.

Kinase Inhibition (e.g., CK2 enzyme)

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer. Some coumarin derivatives have been identified as inhibitors of protein kinases. nih.gov For example, coumestrol, a naturally occurring coumarin, has been shown to be an ATP-competitive inhibitor of casein kinase 2 (CK2) with a submicromolar IC50 value. nih.gov The ability of the coumarin scaffold to interact with the ATP-binding site of kinases suggests that other derivatives could also possess such activity. However, there is currently no specific information available on the kinase inhibitory properties of 4-hydroxy-3-(m-tolyl)coumarin.

Table 5: CK2 Kinase Inhibition by a Coumarin Derivative

| Compound | IC50 (µM) | Target | Reference |

|---|---|---|---|

| Coumestrol | 0.23 | CK2 | nih.gov |

Note: Coumestrol is structurally distinct from 4-hydroxy-3-(m-tolyl)coumarin. Data for 4-hydroxy-3-(m-tolyl)coumarin is not available.

DNA Gyrase Inhibition

DNA gyrase is a bacterial enzyme that is a well-established target for antibiotics. nih.govmdpi.com The coumarin class of natural products, including novobiocin (B609625) and clorobiocin, are known inhibitors of the B subunit of DNA gyrase, where they block its ATPase activity. nih.govnih.govresearchgate.net These antibiotics have a more complex structure than simple 3-aryl-4-hydroxycoumarins. nih.gov While the coumarin nucleus is a key feature of these inhibitors, there is no evidence in the reviewed literature to suggest that 4-hydroxy-3-(m-tolyl)coumarin inhibits DNA gyrase.

Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant capabilities of 4-hydroxy-3-(m-tolyl)coumarin are rooted in its chemical structure, particularly the phenolic 4-hydroxy group and the 3-aryl substituent. As a class, 3-aryl-4-hydroxycoumarins are recognized as potent free radical scavengers and metal chelators. opensciencepublications.com The primary mechanism of action is believed to be hydrogen atom transfer (HAT) from the 4-hydroxy group, which neutralizes reactive oxygen species (ROS). opensciencepublications.comresearchgate.net This process is thermodynamically favorable, and the resulting radical is stabilized by resonance across the coumarin ring system. opensciencepublications.comresearchgate.net

Computational studies using density functional theory (DFT) have elucidated the factors influencing this antioxidant activity. The introduction of an electron-donating group, such as the methyl group in the m-tolyl substituent, on the 3-phenyl ring can decrease the bond dissociation enthalpy (BDE) of the O-H bond at the 4-position. opensciencepublications.com A lower BDE facilitates easier hydrogen atom donation, thereby enhancing antioxidant and radical scavenging activity compared to the unsubstituted 4-hydroxycoumarin. opensciencepublications.com The presence of the phenyl group at position 3 is crucial for resonance stabilization of the resulting radical. opensciencepublications.comresearchgate.net

Experimental evaluations of 3-aryl-4-hydroxycoumarin derivatives consistently demonstrate their efficacy in various in vitro antioxidant assays. These assays measure the compound's ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+). nih.gov The scavenging activity in these tests provides a quantitative measure of the compound's potential to counteract oxidative stress. nih.gov While specific IC50 values for the m-tolyl derivative are not detailed in the reviewed literature, the collective findings on 3-aryl-4-hydroxycoumarins strongly support its significant antioxidant potential. nih.govmarmara.edu.tr

Table 1: Antioxidant Activity Mechanisms of 3-Aryl-4-Hydroxycoumarin Derivatives

| Mechanism | Description | Key Structural Features | Supporting Evidence |

| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom from the 4-hydroxyl group to a free radical, neutralizing it. opensciencepublications.comresearchgate.net | 4-Hydroxy group, Resonance stabilization by the coumarin ring and 3-aryl group. opensciencepublications.com | DFT calculations show decreased O-H bond dissociation enthalpy (BDE). opensciencepublications.com |

| Radical Scavenging | Direct reaction with and neutralization of free radicals. | Phenolic hydroxyl group. opensciencepublications.com | Demonstrated activity in DPPH and ABTS assays. nih.gov |

| Electron Donating Effects | Substituents on the 3-aryl ring can enhance antioxidant capacity by donating electron density. | Electron-donating groups (e.g., methyl, methoxy) on the 3-aryl ring. opensciencepublications.com | Computational studies show these groups lower the O-H BDE. opensciencepublications.com |

Modulation of Cellular Processes (Mechanistic Level)

Inhibition of Inflammatory Signaling Pathways

The anti-inflammatory properties of coumarin derivatives are well-documented and are often linked to their ability to modulate key intracellular signaling pathways. mdpi.com For 4-hydroxy-3-(m-tolyl)coumarin, its anti-inflammatory effects are likely mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are central to the inflammatory response. mdpi.comnih.gov